A Comprehensive Technical Guide to 4-amino-5-fluoro-2-hydroxybenzonitrile: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-amino-5-fluoro-2-hydroxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-fluoro-2-hydroxybenzonitrile is a substituted aromatic nitrile that holds significant interest within the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—an amino group, a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—makes it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a key intermediate in the development of fluorinated pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1][2] The presence of fluorine is particularly noteworthy, as this element is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[1] This guide provides a detailed overview of the known physical and chemical properties of 4-amino-5-fluoro-2-hydroxybenzonitrile, along with insights into its synthesis and handling.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 4-amino-5-fluoro-2-hydroxybenzonitrile is essential for its effective use in research and development. While experimental data for this specific molecule is not extensively available in public literature, we can infer many of its properties from available data, information on analogous compounds, and computational predictions.
Core Molecular and Physical Data
| Property | Value/Information | Source(s) |
| CAS Number | 129911-04-2 | [3] |
| Molecular Formula | C₇H₅FN₂O | [1] |
| Molecular Weight | 152.13 g/mol | [1] |
| Appearance | Expected to be a solid, likely a powder or crystalline in form. Analogous compounds like 2-fluoro-4-hydroxybenzonitrile appear as white to off-white crystals or powder. | Inferred from related compounds |
| Melting Point | Not experimentally determined in available literature. The related compound, 2-fluoro-4-hydroxybenzonitrile, has a melting point of 123-125 °C. | [4] |
| Boiling Point | Data not available. High boiling point expected due to polar functional groups and potential for hydrogen bonding. | |
| Solubility | Specific quantitative data is not available. Based on its functional groups, it is expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, acetone, and DMSO. | Inferred from chemical structure |
| Storage | Store at 2-8°C. | [1] |
Predicted Physicochemical Parameters
Computational models provide valuable estimates for several key properties.
| Parameter | Predicted Value | Source |
| XlogP | 1.3 | [5] |
| Monoisotopic Mass | 152.03859 Da | [5] |
Note: The XlogP value suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of a chemical compound. While a full experimental dataset for 4-amino-5-fluoro-2-hydroxybenzonitrile is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this molecule would be characterized by the following key absorption bands:
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N-H stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.
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O-H stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C≡N stretching: A sharp, medium-to-strong intensity peak is expected around 2220-2260 cm⁻¹ for the nitrile group.[6] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[6]
-
C-F stretching: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands characteristic of the benzene ring will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the various substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the nitrile carbon, and the carbons bonded to the amino, fluoro, and hydroxyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. PubChemLite provides predicted collision cross-section values for various adducts, which can be useful in mass spectrometry-based analyses.[5]
Chemical Reactivity and Synthesis
The reactivity of 4-amino-5-fluoro-2-hydroxybenzonitrile is dictated by its multiple functional groups, which allow for a wide range of chemical transformations.
Reactivity Profile
-
Amino Group: The primary amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.
-
Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in ether and ester formation.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Aromatic Ring: The electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine and nitrile groups will influence the regioselectivity of electrophilic aromatic substitution reactions.
The versatile functionalization of its nitrile and amino groups allows for the construction of complex heterocyclic structures, a common strategy in medicinal chemistry.[1]
Synthetic Approach
The following diagram illustrates a generalized workflow for the synthesis of substituted benzonitriles, which could be adapted for the target molecule.
Caption: Generalized synthetic workflow for substituted benzonitriles.
Safety and Handling
4-amino-5-fluoro-2-hydroxybenzonitrile is classified with several hazards and should be handled with appropriate safety precautions.
Hazard Classifications
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.[7]
-
Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Applications in Research and Drug Development
The primary application of 4-amino-5-fluoro-2-hydroxybenzonitrile lies in its role as a key building block in medicinal chemistry and agrochemical synthesis.
-
Pharmaceuticals: It is a crucial intermediate for creating fluorinated compounds, particularly in the development of antidepressants and anxiolytics like SSRIs.[1][2] The strategic placement of the fluorine atom can significantly improve the pharmacological profile of a drug candidate.
-
Agrochemicals: The fluorine substituent can enhance the bioavailability and metabolic stability of agrochemicals.[1]
-
Dyes and Fluorescent Probes: The electron-withdrawing nitrile group and the hydroxyl functionality make it suitable for use in coupling reactions for the manufacture of dyes and fluorescent probes.[1]
The following diagram illustrates the logical relationship of this compound as an intermediate in the drug discovery pipeline.
Caption: Role as an intermediate in drug discovery.
Conclusion
4-amino-5-fluoro-2-hydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While a comprehensive set of experimentally determined physical and chemical data is not yet widely available in the public domain, its structural features and the properties of analogous compounds provide a strong basis for its application in synthetic chemistry. As research in fluorinated organic compounds continues to expand, the importance of building blocks like 4-amino-5-fluoro-2-hydroxybenzonitrile is likely to grow.
References
-
4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]
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4-Amino-5-fluoro-2-hydroxybenzonitrile - MySkinRecipes. (n.d.). Retrieved March 26, 2026, from [Link]
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4-Amino-5-fluoro-2-hydroxybenzonitrile. (n.d.). MySkinRecipes. Retrieved March 26, 2026, from [Link]
-
4-amino-5-fluoro-2-hydroxybenzonitrile (C7H5FN2O) - PubChemLite. (n.d.). Retrieved March 26, 2026, from [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved March 26, 2026, from [Link]
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